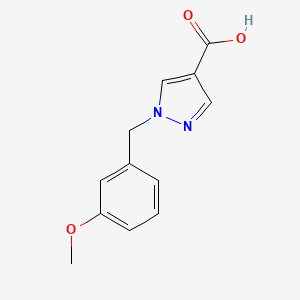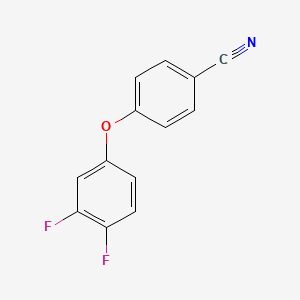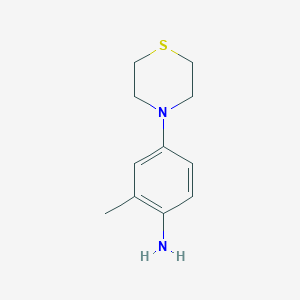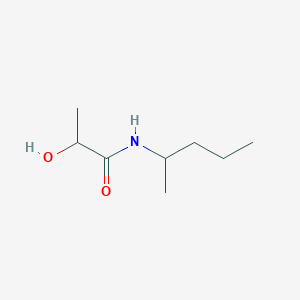
2-hydroxy-N-(pentan-2-yl)propanamide
Overview
Description
2-hydroxy-N-(pentan-2-yl)propanamide is a chemical compound with the CAS Number: 1153455-58-3 . It has a molecular weight of 159.23 and its IUPAC name is 2-hydroxy-N-(1-methylbutyl)propanamide .
Molecular Structure Analysis
The InChI code for 2-hydroxy-N-(pentan-2-yl)propanamide is 1S/C8H17NO2/c1-4-5-6(2)9-8(11)7(3)10/h6-7,10H,4-5H2,1-3H3,(H,9,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-hydroxy-N-(pentan-2-yl)propanamide is a powder at room temperature .Scientific Research Applications
Antimicrobial and Cytotoxic Activities : A study identified compounds from the endophytic fungus Botryosphaeria dothidea, including a ceramide derivative similar to 2-hydroxy-N-(pentan-2-yl)propanamide. These compounds displayed antimicrobial, antioxidant, and cytotoxic activities, suggesting potential applications in treating bacterial and fungal infections as well as in cancer therapy (Jian Xiao et al., 2014).
Percutaneous Absorption Enhancer : Pentane-1,5-diol, a related compound, has been shown to enhance the percutaneous absorption of pharmaceuticals, indicating its potential as a drug delivery enhancer (J. Faergemann et al., 2005).
Bioactive Compounds from Vaccinium myrtillus : Unusual p-Coumarates, structurally related to 2-hydroxy-N-(pentan-2-yl)propanamide, were isolated from Vaccinium myrtillus. These findings can be relevant for developing new natural product-based therapeutics (S. Hybelbauerová et al., 2009).
Bone Imaging Agents : Novel 99mTc-labeled bisphosphonates, structurally related to 2-hydroxy-N-(pentan-2-yl)propanamide, were synthesized for use in bone imaging, demonstrating potential in diagnostic imaging (L. Qiu et al., 2011).
Antimicrobial and Antioxidant Activity : Research on the condensation products of 2-acetylpyridine and 2-formylpyridine revealed compounds with antimicrobial and antioxidant properties, suggesting potential applications in the pharmaceutical industry (R. Rusnac et al., 2020).
Anticonvulsant Agents : A study synthesized new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds as potential anticonvulsant agents. These findings could contribute to the development of new treatments for epilepsy (K. Kamiński et al., 2015).
Hydrodeoxygenation Catalysts : Research on the hydrodeoxygenation of 2-methyltetrahydrofuran over a Ni2P/SiO2 catalyst, involving compounds structurally similar to 2-hydroxy-N-(pentan-2-yl)propanamide, has implications for the development of efficient catalysts for biofuel production (A. Cho et al., 2014).
Antibacterial Activity : A series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their antibacterial activity, indicating the potential for developing new antibiotic agents (S. Eissa et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-N-pentan-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-5-6(2)9-8(11)7(3)10/h6-7,10H,4-5H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVNSSHGZPAOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(pentan-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid](/img/structure/B1418517.png)
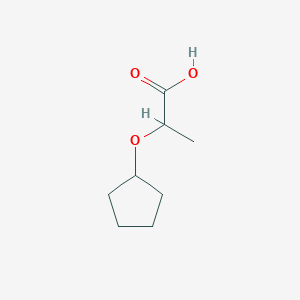
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B1418519.png)
![2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline](/img/structure/B1418523.png)
![3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418525.png)
![methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1418527.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418530.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1418531.png)
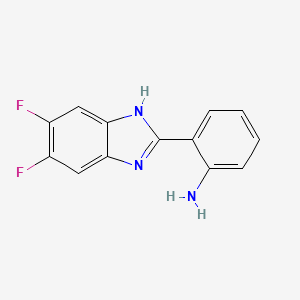
amine](/img/structure/B1418534.png)
